molecular formula C7H9FN2O2 B12233651 methyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate

methyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B12233651
M. Wt: 172.16 g/mol
InChI Key: WNRVXRXXLVGRLF-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a methyl ester group at the 4-position and a 2-fluoroethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis modules can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 1-(2-Fluoroethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(2-Fluoroethyl)-1H-pyrazole-4-methanol.

    Substitution: 1-(2-Azidoethyl)-1H-pyrazole-4-carboxylate.

Scientific Research Applications

Methyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity and modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl fluoroacetate: Another fluorinated ester with different reactivity and applications.

    1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylate: A structural isomer with similar properties but different reactivity.

    1-(2-Fluoroethyl)-1H-1,2,3-triazole-4-carboxylate: A triazole derivative with distinct chemical behavior.

Uniqueness

Methyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluoroethyl group and the pyrazole ring makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring with a carboxylate group and a fluoroethyl substituent. The presence of fluorine is significant as it often enhances the lipophilicity and biological activity of compounds. The molecular formula is C₇H₈FN₂O₂, and its structure can be represented as follows:

Molecular Structure C7H8FN2O2\text{Molecular Structure }\text{C}_7\text{H}_8\text{F}\text{N}_2\text{O}_2

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have shown significant inhibition of cancer cell proliferation. A study highlighted that aminopyrazole derivatives demonstrated up to 90% inhibition against various cancer cell lines, including lung and colon cancer cells .

Case Study:
In one investigation, a related compound exhibited an IC50 value of 4.22 µM on non-small cell lung cancer (NCI-H23) cells, indicating potent cytotoxicity . This suggests that this compound may share similar anticancer mechanisms.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The introduction of specific substituents can enhance this activity. For instance, compounds with alkyl groups at certain positions have shown to reduce inflammation markers in vitro . The fluoroethyl group in this compound may contribute to such effects by modulating inflammatory pathways.

Structure-Activity Relationship (SAR)

The SAR studies of pyrazole derivatives indicate that variations in substituents significantly impact their biological activities. For example:

Substituent Biological Activity
FluoroethylEnhanced lipophilicity and anticancer activity
MethylIncreased anti-inflammatory properties
Alkyl or Aryl GroupsVariable effects on cytotoxicity

The presence of the fluoroethyl group is particularly noteworthy as it often correlates with improved interaction with biological targets due to increased hydrophobicity .

Pharmacological Applications

The potential applications of this compound extend beyond cancer therapy. Its structural analogs have been explored for various therapeutic areas, including:

  • Antimicrobial Activity: Pyrazoles are known to exhibit antibacterial and antifungal properties .
  • Analgesic Effects: Certain derivatives have shown promise in pain management studies .
  • Neuroprotective Properties: Some pyrazoles are being investigated for their role in neurodegenerative diseases due to their ability to cross the blood-brain barrier .

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

methyl 1-(2-fluoroethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C7H9FN2O2/c1-12-7(11)6-4-9-10(5-6)3-2-8/h4-5H,2-3H2,1H3

InChI Key

WNRVXRXXLVGRLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)CCF

Origin of Product

United States

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